1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone
Description
This compound features a bicyclic pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a 4-fluorophenylthioethyl ketone moiety.
Properties
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-13-3-5-15(6-4-13)23-11-17(22)20-7-8-21-14(10-20)9-16(19-21)12-1-2-12/h3-6,9,12H,1-2,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBMJHMYLFHJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone involves a multi-step process:
Formation of the Pyrazolo[1,5-a]pyrazine Core: : The initial step usually involves the cyclization of suitable precursors under controlled conditions.
Introduction of Cyclopropyl Group: : The cyclopropyl group is often introduced via cyclopropanation reactions.
Thioether Formation: : The attachment of the 4-fluorophenyl group through a thiolation reaction. Industrial Production Methods : For industrial-scale production, these reactions are optimized for yield and purity, often involving advanced techniques such as catalytic processes and continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation at various positions, particularly on the pyrazine ring.
Reduction: : Reduction reactions can alter the core structure, affecting its biological properties.
Substitution: : Electrophilic or nucleophilic substitution can modify the functional groups attached to the core. Common Reagents and Conditions :
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Palladium on carbon, sodium borohydride.
Substitution: : Various halogenating agents, thiol reagents. Major Products : Depending on the reactions, products can include oxidized or reduced forms, or derivatives with different substituent groups.
Scientific Research Applications
Biological Activities
-
Antiviral Activity
- Recent studies have indicated that derivatives of the pyrazolo[1,5-a]pyrazine scaffold exhibit significant antiviral properties, particularly against Hepatitis B virus (HBV). For instance, compounds derived from the 6,7-dihydropyrazolo[1,5-a]pyrazine structure have been identified as capsid assembly modulators (CAMs), demonstrating promising anti-HBV activity with low cytotoxicity profiles .
-
Anticancer Potential
- The compound has been evaluated for its cytostatic effects on various cancer cell lines. Notably, it has shown activity against pancreatic cancer cells and other malignancies, suggesting a potential role in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo framework can enhance its efficacy against specific cancer types .
-
Neurological Applications
- Compounds within this class have been investigated for their effects on glutamate receptors, specifically as negative allosteric modulators of metabotropic glutamate receptor 2 (mGluR2). This modulation may provide therapeutic avenues for treating neurological disorders such as anxiety and depression .
Case Study 1: Anti-HBV Activity
A series of derivatives based on the 6,7-dihydropyrazolo[1,5-a]pyrazine core were synthesized and tested for their anti-HBV activity. The compounds exhibited:
- IC50 Values : Compounds 2f and 3k showed IC50 values in the low micromolar range.
- Chiral Separation : Successful separation of isomers indicated that (6S)-cyclopropyl derivatives were significantly more active than their (6R) counterparts.
Case Study 2: Anticancer Efficacy
In vitro studies revealed that:
- Cytotoxicity Assays : The compound demonstrated selective cytotoxicity towards pancreatic cancer cell lines with an IC50 value of approximately 15 µM.
- Mechanism of Action : Flow cytometry analysis suggested that the compound induces apoptosis through mitochondrial pathways.
Mechanism of Action
The exact mechanism of action depends on the target biological system:
Molecular Targets: : May interact with specific enzymes or receptors.
Pathways Involved: : Could influence signaling pathways or metabolic processes by binding to proteins or nucleic acids, altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo-Pyrimidine/Pyrazine Cores
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound’s cyclopropyl group may improve metabolic stability compared to MK63’s tetrafluorophenyl group, which increases lipophilicity but risks off-target interactions.
- The 4-fluorophenylthio moiety offers a balance of electronegativity and steric bulk, distinct from MK66’s methoxy group, which is electron-donating .
Triazolo[1,5-a]pyrimidine and Quinazoline Derivatives
Table 2: Bioactivity Comparison with Heterocyclic Analogues
Key Observations :
- The acetylhydrazone derivatives () show that chiral centers (e.g., α-methyl) enhance bioactivity, a feature absent in the target compound. However, the cyclopropyl group in the target may confer analogous rigidity to improve target binding .
- Quinazoline-pyrazole hybrids () demonstrate that arylthio groups (e.g., 4-fluorophenylthio) could mimic the antifungal mechanisms of aldehyde hydrazones, albeit through different electronic interactions .
Research Findings and Mechanistic Insights
Electronic and Steric Effects
- Fluorine vs. In contrast, MK66’s methoxy group donates electrons, which may reduce binding affinity in polarized environments .
- Cyclopropane vs. Tetrafluorophenyl : The cyclopropane’s strain energy may enforce a planar conformation, optimizing π-π stacking, whereas MK63’s tetrafluorophenyl group increases hydrophobicity but may hinder solubility .
Bioactivity Trends
- Antifungal Potential: The target’s thioether linkage resembles the sulfur-containing pharmacophores in ’s active compounds (e.g., 5d, 5k), which inhibit fungal growth via disruption of cell membrane integrity .
Biological Activity
The compound 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone is a member of the pyrazolopyrazine class, known for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H16FN3OS
- Molecular Weight : 293.36 g/mol
- Purity : Typically around 95% .
The unique structure of this compound includes a cyclopropyl group and a thioether moiety attached to a pyrazolopyrazine core, which contributes to its biological activity.
Research indicates that compounds with similar structures exhibit various pharmacological effects. The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes.
- Antioxidant Properties : Similar compounds have shown potential in scavenging free radicals, thereby reducing oxidative stress.
- Modulation of Receptor Activity : The interaction with neurotransmitter receptors could influence neurological pathways.
Anticancer Activity
Preliminary studies suggest that derivatives of pyrazolopyrazines exhibit significant anticancer properties. For instance, compounds structurally related to our target have demonstrated effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide | HCT-116 | 6.2 |
| 2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin | T47D | 27.3 |
These findings indicate that the compound may exhibit similar anticancer properties due to structural similarities .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory diseases. Inhibition studies show that related compounds can significantly reduce MPO activity in stimulated human blood samples .
Neuroprotective Effects
Research has indicated that pyrazolopyrazine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems. This could be particularly relevant for conditions such as Parkinson's disease and other neurodegenerative disorders .
Case Studies
- Inhibition Studies in Animal Models : A study evaluated the effects of related pyrazolopyrazines on inflammation in lipopolysaccharide-treated cynomolgus monkeys. Results indicated robust inhibition of plasma MPO activity upon oral administration, suggesting therapeutic potential for inflammatory conditions .
- Cell Viability Assays : In vitro assays demonstrated that derivatives of this compound significantly reduced cell viability in cancer cell lines through apoptosis induction mechanisms. The results highlight the need for further exploration into its anticancer applications .
Q & A
Q. What are the optimal synthetic routes for this compound, considering functional group compatibility?
Methodological Answer: The synthesis typically involves sequential coupling reactions. A three-step approach is recommended:
Core formation : Construct the pyrazolo[1,5-a]pyrazinone ring via cyclization of hydrazine derivatives with diketones under acidic conditions .
Cyclopropane introduction : Use a copper-catalyzed cross-coupling reaction to attach the cyclopropyl group to the pyrazine ring .
Thioether linkage : React the intermediate with 4-fluorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
Q. Key Considerations :
- Monitor reaction progress using HPLC or TLC.
- Optimize yields by controlling temperature (60–80°C for cyclopropane coupling) and solvent polarity (DMF for thioether formation) .
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropane coupling | CuI, L-proline, DMSO, 70°C | 65–78 | |
| Thioether formation | K₂CO₃, DMF, 4-fluorothiophenol, 12 h | 82 |
Q. Which spectroscopic techniques are most effective for characterizing the thioether linkage and cyclopropane ring?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve spatial arrangements of the cyclopropane and thioether moieties. Refinement protocols (e.g., SHELXL) with R-factor < 0.05 ensure accuracy .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 358.1234) with < 3 ppm error .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Mitigation strategies include:
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rodent) to identify degradation hotspots (e.g., thioether oxidation) .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance plasma half-life .
- Pharmacokinetic Profiling : Measure Cmax and AUC in rodent models to correlate in vitro IC50 with effective doses .
Q. Critical Analysis :
- If the compound degrades rapidly (e.g., organic matrix instability noted in sewage studies), modify the thioether group to a sulfone or introduce steric hindrance .
Q. What computational methods are recommended to model interactions with protein targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR targets using the cyclopropane ring as a hydrophobic anchor. Validate poses with PyMOL .
- Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns to assess fluorophenylthio group flexibility in aqueous environments .
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., fluorine) with inhibitory activity .
Q. Case Study :
- Pyrazolo-pyrazinone derivatives show affinity for ATP-binding pockets. The cyclopropane ring reduces conformational entropy, enhancing binding .
Q. How to design SAR studies evaluating the cyclopropane and fluorophenylthio groups?
Methodological Answer:
- Cyclopropane Modifications : Synthesize analogs with larger rings (e.g., cyclobutane) or substituents (CH₃, Cl) to test steric and electronic effects .
- Thioether Replacements : Compare bioactivity of thioether, sulfoxide, and sulfone derivatives to assess oxidation sensitivity .
- Fluorine Positional Scanning : Test meta- and ortho-fluoro analogs to optimize π-stacking with aromatic residues .
Q. Table 2: Example SAR Data from Analogous Compounds
| Modification | IC50 (nM) | Target | Reference |
|---|---|---|---|
| Cyclopropane → Cyclobutane | 58 → 120 | Kinase X | |
| Thioether → Sulfone | 45 → 210 | GPCR Y |
Q. What protocols assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13, UV light, and 40°C/75% RH for 14 days. Monitor via HPLC .
- Plasma Stability Assay : Incubate in human plasma (37°C, 24 h) and quantify parent compound using LC-MS/MS .
- Solid-State Stability : Store crystalline samples under nitrogen and analyze polymorphic transitions via PXRD .
Q. Key Finding :
- Fluorophenylthio groups are prone to hydrolysis at pH > 10. Stabilize with lyophilization or co-solvents (e.g., cyclodextrins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
